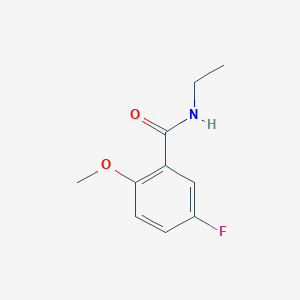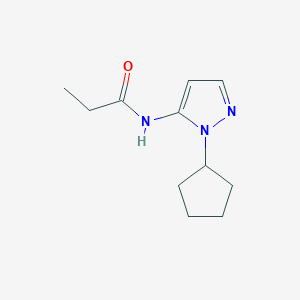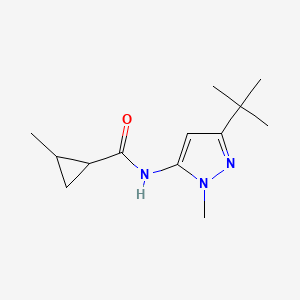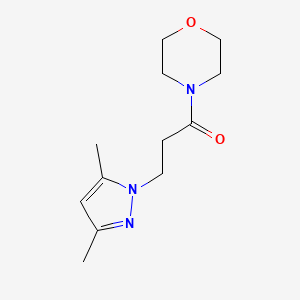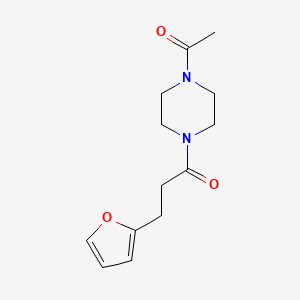![molecular formula C14H17N3O B7506595 2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7506595.png)
2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MBC and is a cyclopropane derivative that has a benzimidazole moiety attached to it. MBC has shown promising results in various studies, and its potential applications in cancer treatment and other diseases have been extensively researched.
Mecanismo De Acción
MBC exerts its anti-cancer effects by targeting various signaling pathways that are involved in cancer cell growth and survival. MBC has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to be overactive in many types of cancer. MBC also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
MBC has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. MBC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBC has several advantages for laboratory experiments, including its high purity and stability. However, MBC is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
Future research on MBC could focus on its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Additionally, further studies could investigate the optimal dosage and administration of MBC for maximum efficacy and safety. Overall, MBC has shown promising results in scientific research, and its potential applications in medicine make it a compound worthy of further investigation.
Métodos De Síntesis
MBC can be synthesized through a multistep process involving the reaction of 1-methylbenzimidazole with cyclopropanecarboxylic acid, followed by the addition of methylamine and subsequent hydrogenation. This process yields MBC in high purity and can be further optimized for large-scale production.
Aplicaciones Científicas De Investigación
MBC has been studied for its potential applications in cancer treatment. Studies have shown that MBC inhibits the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. MBC has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This property of MBC makes it a potential candidate for the development of anti-cancer drugs.
Propiedades
IUPAC Name |
2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-7-10(9)14(18)15-8-13-16-11-5-3-4-6-12(11)17(13)2/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYAJLGBVLDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

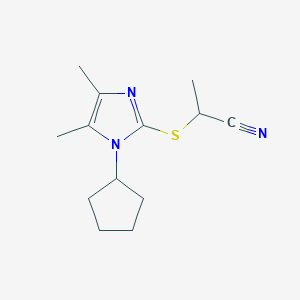
![1-[3-(2-Methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7506532.png)
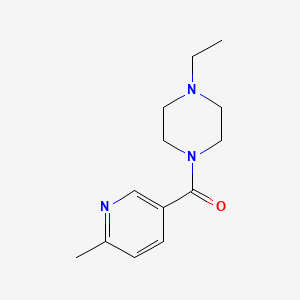
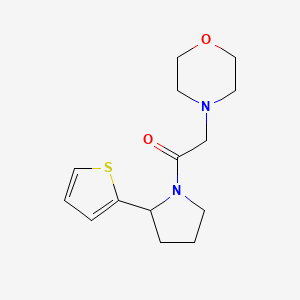
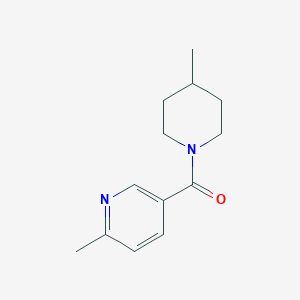
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]morpholine](/img/structure/B7506557.png)
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
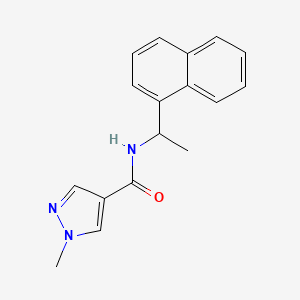
![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7506574.png)
